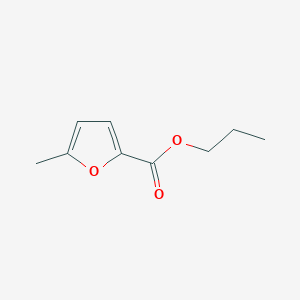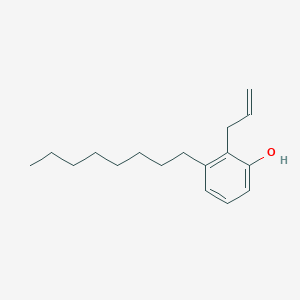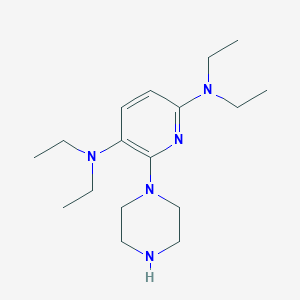![molecular formula C14H17ClN2O2 B14313825 5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide CAS No. 109049-83-4](/img/structure/B14313825.png)
5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide is an organic compound with a complex structure, featuring a chloro group, a cyanomethyl group, and a methoxyphenyl group attached to a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 2-(cyanomethyl)-4-methoxyphenyl intermediate through a series of reactions, including nitration, reduction, and methylation.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pentanamide Backbone: The final step involves the coupling of the chloro-methoxyphenyl intermediate with a pentanamide precursor under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Aplicaciones Científicas De Investigación
5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2,4-dimethoxyphenyl isocyanate
- 2-Chloro-5-(chloromethyl)pyridine
Comparison
5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
109049-83-4 |
|---|---|
Fórmula molecular |
C14H17ClN2O2 |
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
5-chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-12-5-6-13(11(10-12)7-9-16)17-14(18)4-2-3-8-15/h5-6,10H,2-4,7-8H2,1H3,(H,17,18) |
Clave InChI |
JHFHMEJDYIYSSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CCCCCl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)




![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)




![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)



